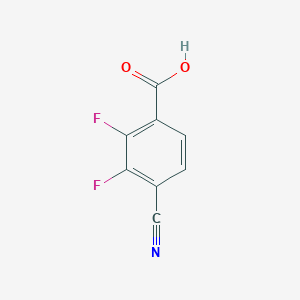

4-Cyano-2,3-difluorobenzoic acid

Overview

Description

4-Cyano-2,3-difluorobenzoic acid, also known as 4-CFA, is a synthetic organic compound that has been used in various scientific research applications. This compound has a wide range of properties and applications, and it has been studied in various fields including biochemistry, physiology, and drug development. 4-CFA has been shown to have multiple biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

Optoelectronic and Biological Applications

4-Cyano-2,3-difluorobenzoic acid and its derivatives have been extensively studied for their optoelectronic properties. The synthesis of novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission properties is one example. These compounds, containing cyano groups, exhibit superior aggregation-induced enhanced emission (AIEE) characteristics, useful in optics and electronics (Wen-bin Jia et al., 2013). Additionally, cyano-activated fluoro displacement reactions have been employed to create new substituted heterocycles, further expanding the potential applications in biological sciences (G. Eastmond et al., 2001).

Material Science and Chemistry

In material science, the compound finds usage in the synthesis of liquid crystalline materials. For instance, the study of liquid crystallinity of 2-fluorenyl 4-alkylbenzoates, where a cyano group is used as the end group, showcases its utility in developing materials with unique properties (J. Yamamoto et al., 2005). Additionally, the molecule has been used in the development of polar biaxial smectic A phases in unsymmetrical compounds composed of bent-core molecules (H. Murthy, 2004).

Polymers and Organic Synthesis

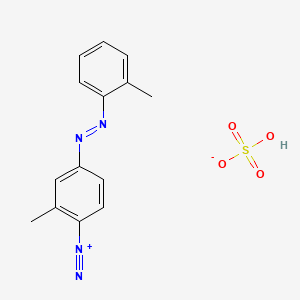

The compound is also significant in the field of polymer science and organic synthesis. It has been used in the synthesis and crosslinking of unsaturated cyano-substituted homo- and copolyesters, which display unique properties like higher hydrophilicity and thermal stability (J. Mikroyannidis, 1995). Moreover, in organic synthesis, it has enabled the creation of novel azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one (E. M. Rufchahi et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, 4-Cyano-2,3-difluorobenzoic acid likely interacts with its targets through a process of oxidative addition and transmetalation . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the compound would be involved in the formation of new carbon–carbon bonds .

Pharmacokinetics

Its molecular weight is 18311 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura coupling, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Properties

IUPAC Name |

4-cyano-2,3-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-6-4(3-11)1-2-5(7(6)10)8(12)13/h1-2H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAVLRNWDQDQPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731304 | |

| Record name | 4-Cyano-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033997-04-4 | |

| Record name | 4-Cyano-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)